
MtInhA-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MtInhA-IN-1 is a selective and orally active inhibitor of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA). This compound has shown significant potential in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound has an IC50 value of 0.23 μM and is effective against the Mycobacterium tuberculosis H37Rv strain with a minimum inhibitory concentration (MIC) of 0.4 μM .
Vorbereitungsmethoden
The synthesis of MtInhA-IN-1 involves multiple steps, including the formation of various ring structures. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
MtInhA-IN-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
MtInhA-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of enoyl-acyl carrier protein reductase. In biology, it is employed to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of tuberculosis. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting Mycobacterium tuberculosis .
Wirkmechanismus
The mechanism of action of MtInhA-IN-1 involves the inhibition of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA). This enzyme is crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting MtInhA, this compound disrupts the production of mycolic acids, leading to the inhibition of bacterial growth and survival. The molecular targets and pathways involved in this process include the binding of this compound to the active site of the enzyme, preventing the reduction of enoyl-ACP or enoyl-CoA substrates .
Vergleich Mit ähnlichen Verbindungen
MtInhA-IN-1 is unique compared to other similar compounds due to its high selectivity and potency against Mycobacterium tuberculosis. Similar compounds include other inhibitors of enoyl-acyl carrier protein reductase, such as isoniazid and ethionamide. this compound has shown superior efficacy and lower cytotoxicity in comparison to these compounds. The structural modifications in this compound contribute to its enhanced activity and selectivity .
Eigenschaften
Molekularformel |
C21H22BrN3 |
|---|---|
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
6-bromo-2-methyl-N-(4-piperidin-1-ylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C21H22BrN3/c1-15-13-21(19-14-16(22)5-10-20(19)23-15)24-17-6-8-18(9-7-17)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,24) |
InChI-Schlüssel |
JODDVKBKBLHAOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)NC3=CC=C(C=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)

![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)
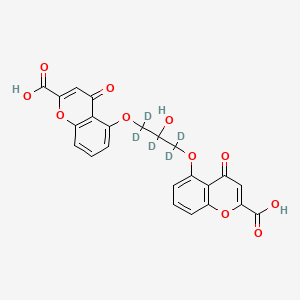
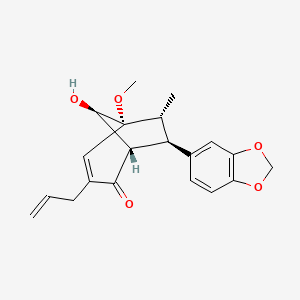

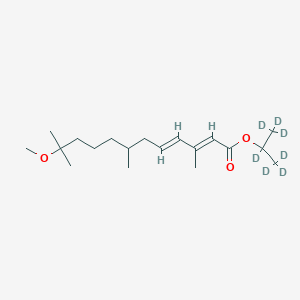
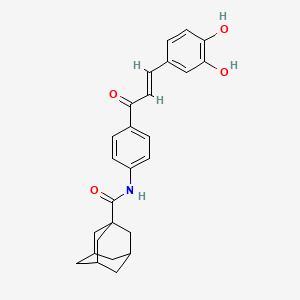
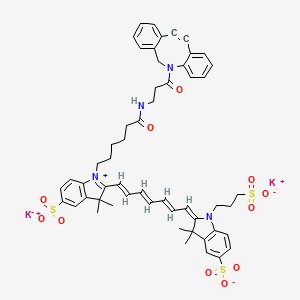
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)
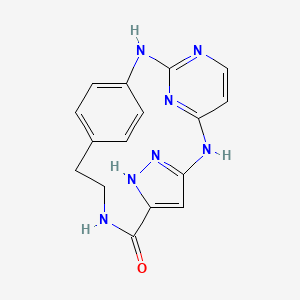
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
